molecular formula C7H13ClO3S B2913420 (1-Ethoxycyclobutyl)methanesulfonyl chloride CAS No. 1897515-10-4

(1-Ethoxycyclobutyl)methanesulfonyl chloride

Cat. No.: B2913420
CAS No.: 1897515-10-4
M. Wt: 212.69
InChI Key: MXGZWMFXZDAUOG-UHFFFAOYSA-N
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Description

(1-Ethoxycyclobutyl)methanesulfonyl chloride: is an organic compound with the chemical formula C₇H₁₃ClO₃S . It is a member of the sulfonyl chloride family, which are known for their reactivity and utility in organic synthesis. This compound is characterized by a cyclobutyl ring substituted with an ethoxy group and a methanesulfonyl chloride group. It is typically used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxycyclobutyl)methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with ethyl chloroformate to form the ethoxycyclobutyl intermediate. This intermediate is then treated with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxycyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under specific conditions.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Ethoxycyclobutyl)methanesulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Ethoxycyclobutyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the cyclobutyl and ethoxy groups.

    (1-Methoxycyclobutyl)methanesulfonyl Chloride: Similar structure but with a methoxy group instead of an ethoxy group.

    Cyclobutylmethanesulfonyl Chloride: Lacks the ethoxy group, making it less complex.

Uniqueness: (1-Ethoxycyclobutyl)methanesulfonyl chloride is unique due to the presence of both the ethoxy and cyclobutyl groups, which can influence its reactivity and the types of reactions it can undergo. These structural features can also affect its physical properties and applications in various fields .

Properties

IUPAC Name

(1-ethoxycyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-2-11-7(4-3-5-7)6-12(8,9)10/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGZWMFXZDAUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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